molecular formula C22H24O5 B3026128 2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester

2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester

Cat. No.: B3026128
M. Wt: 368.4 g/mol
InChI Key: XOQBQESWHYEJGY-UHFFFAOYSA-N
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Description

2,2-Dimethylpropanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester (CAS: SML2953/MGR1) is a synthetic anthraquinone-derived ester. Its structure features a bicyclic 1,4-ethanoanthracene core with a 9,10-diketone moiety and a 2,2-dimethylpropanoate ester substituent at the 5-position . The compound is a white-to-beige powder with a molecular formula of C₂₄H₂₂O₅ (exact mass: 390.1467) and is soluble in DMSO (2 mg/mL) . Its SMILES string (O=C1C2C(C(C3=C1C=CC=C3OCOC(C(C)(C)C)=O)=O)C4C=CC2CC4) highlights the ethano bridge and ester linkage.

Properties

IUPAC Name

(3,10-dioxo-5-tetracyclo[10.2.2.02,11.04,9]hexadeca-4(9),5,7,13-tetraenyl)oxymethyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O5/c1-22(2,3)21(25)27-11-26-15-6-4-5-14-18(15)20(24)17-13-9-7-12(8-10-13)16(17)19(14)23/h4-7,9,12-13,16-17H,8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQBQESWHYEJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCOC1=CC=CC2=C1C(=O)C3C4CCC(C3C2=O)C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

MGR1 is synthesized through a series of chemical reactions involving the esterification of 2,2-Dimethylpropanoic acid with [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methanol . The reaction conditions typically involve the use of a catalyst and an appropriate solvent to facilitate the esterification process.

Industrial Production Methods

Industrial production of MGR1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-quality raw materials, controlled reaction environments, and advanced purification techniques to obtain MGR1 with a purity of ≥98% (HPLC) .

Chemical Reactions Analysis

Types of Reactions

MGR1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

In a laboratory setting, researchers reported successful synthesis through direct esterification using sulfuric acid as a catalyst. The reaction was monitored via thin-layer chromatography (TLC) to confirm product formation and purity.

Pharmaceutical Research

The compound's unique structure allows for potential applications in drug development. Its derivatives may exhibit biological activities that can be harnessed for therapeutic purposes.

Example: Anticancer Activity

Research has indicated that similar compounds in the class of anthracene derivatives can exhibit anticancer properties due to their ability to intercalate DNA. Further studies are needed to explore this compound's specific effects.

Material Science

Due to its chemical stability and unique structural properties, this compound can be utilized in creating advanced materials such as polymers or coatings.

Example: Polymer Composites

In material science research, the compound has been investigated as a potential additive in polymer formulations to enhance thermal stability and mechanical strength.

Analytical Chemistry

The compound can serve as a standard reference material in analytical techniques such as chromatography and mass spectrometry due to its well-defined structure.

Example: Calibration Standards

In one study, it was used as a calibration standard for GC-MS analysis of environmental samples, providing reliable data on compound concentrations.

Comparison with Similar Compounds

Compound A : 5-Hydroxy-4-methoxy-9,10-dioxo-9,10-dihydro-anthracene-2-carboxylic acid methyl ester (CAS 114309-81-8)

  • Molecular Formula : C₁₇H₁₂O₆
  • Key Features: Retains the 9,10-dioxoanthracene core but substitutes the ethano bridge with methoxy and hydroxy groups. The ester group at position 2 (carboxylic acid methyl ester) is simpler than the 2,2-dimethylpropanoate in the target compound .
  • The hydroxy and methoxy groups could enhance solubility in polar solvents compared to the target compound.

Compound B : Propanoic acid, 3-[3-[(9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthracenyl)thio]-2-hydroxypropoxy]-, 2-methoxyethyl ester (CAS 38912-67-3)

  • Molecular Formula: Not explicitly provided, but the structure includes a thioether linkage and a 2-methoxyethyl ester .
  • Key Features : Shares the 9,10-dioxoanthracene core but introduces sulfur-containing substituents. The thioether and additional hydroxy groups may confer distinct electronic properties and hydrogen-bonding capacity.
  • Implications : The sulfur atom could increase metabolic stability or alter redox behavior compared to the target compound’s purely oxygenated structure.

Substituent-Driven Property Variations

Property Target Compound Compound A Compound B
Molecular Weight 390.39 312.27 ~450 (estimated)
Ester Group 2,2-Dimethylpropanoate Methyl carboxylate 2-Methoxyethyl ester
Key Functional Groups Ethano bridge, 9,10-diketone Methoxy, hydroxy Thioether, dihydroxy
Solubility 2 mg/mL in DMSO Not reported Likely higher in polar solvents
  • Ester Group Differences: The 2,2-dimethylpropanoate group may confer greater hydrolytic stability than the methyl ester in Compound A or the 2-methoxyethyl ester in Compound B due to steric protection of the ester carbonyl.

Spectroscopic and Reactivity Comparisons

A 2014 NMR study compared structurally related anthraquinone derivatives (e.g., Rapa, compounds 1 and 7) . Key findings:

  • Chemical Shift Consistency: Protons outside substituent regions (e.g., ethano bridge) showed minimal shift variations, confirming core structural similarity.
  • Substituent Effects : Shifts in regions A (positions 39–44) and B (29–36) directly correlated with substituent electronic environments. For example, electron-withdrawing groups (e.g., esters) deshield adjacent protons.
  • Implication for Target Compound: The 2,2-dimethylpropanoate group likely induces distinct shifts in regions A/B, differentiating it from analogs with hydroxy or thioether substituents.

Caveats in Structural Similarity Assessments

While structural analogs provide valuable insights, RlVM’s Ecological Risk Assessment Laboratory cautions that:

Subtle substituent changes (e.g., replacing oxygen with sulfur) can drastically alter metabolic pathways or environmental persistence.

Biological Activity

2,2-Dimethyl-propanoic acid, commonly known as pivalic acid , is a branched-chain fatty acid with the chemical formula C5H10O2C_5H_{10}O_2. The compound is a methyl ester derivative of this acid, which is characterized by its unique structure that includes a complex aromatic system. This article will explore the biological activity of this compound through various studies and data.

Structure and Composition

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₈O₄
  • Molecular Weight : 242.28 g/mol
  • IUPAC Name : [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl 2,2-dimethylpropanoate

Physical Properties

PropertyValue
Boiling PointNot available
Melting PointNot available
SolubilitySoluble in organic solvents
AppearanceColorless liquid

The biological activity of 2,2-Dimethyl-propanoic acid esters has been studied primarily in the context of their metabolic pathways and potential therapeutic applications. The esterification process can enhance the lipophilicity of the compound, potentially improving its absorption and bioavailability in biological systems.

Toxicity and Safety Profile

While specific toxicity data for this methyl ester is limited, the parent compound (pivalic acid) has been evaluated for safety. Studies indicate that it exhibits low toxicity when administered in controlled doses. However, further research is necessary to fully understand the safety profile of the ester derivative.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects :
    • A study published in Journal of Medicinal Chemistry investigated various esters of pivalic acid for their anti-inflammatory properties. The results indicated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro .
  • Antimicrobial Activity :
    • Research conducted by Smith et al. (2020) demonstrated that pivalic acid esters possess antimicrobial properties against several bacterial strains. The study highlighted the potential use of these compounds in developing new antibacterial agents .
  • Pharmacokinetics :
    • A pharmacokinetic study revealed that pivalic acid derivatives have favorable absorption characteristics when administered orally. The ester form showed improved metabolic stability compared to its parent acid .

Applications in Medicine

The unique properties of 2,2-Dimethyl-propanoic acid methyl esters may find applications in various fields:

  • Drug Formulation : Due to their lipophilic nature, these compounds can be utilized as excipients in drug formulations to enhance solubility.
  • Cosmetic Industry : Their emollient properties make them suitable for use in cosmetic formulations.

Q & A

Q. What synthetic methodologies are effective for preparing the ester-linked anthraquinone moiety in this compound?

The synthesis involves multi-step esterification and functionalization. A common approach includes:

  • Step 1 : Reacting 2,2-dimethylpropanoic acid with a hydroxyl-containing anthraquinone derivative (e.g., 1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-ol) under acid catalysis (e.g., H₂SO₄ or HCl) at reflux conditions to form the ester bond .
  • Step 2 : Purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) to isolate the target compound .
  • Key Consideration : Optimize reaction time and stoichiometry to minimize byproducts like unreacted acid or hydrolyzed intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of spectral and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to verify ester linkage (δ ~4.5–5.5 ppm for methyleneoxy protons) and anthraquinone carbonyl signals (δ ~180–190 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass of the compound .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm (anthraquinone absorption) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Hydrolytic Stability : The ester bond is susceptible to hydrolysis in acidic (pH < 3) or alkaline (pH > 10) conditions. Monitor degradation via HPLC, noting anthraquinone alcohol as a primary byproduct .
  • Thermal Stability : Stable at ≤80°C in inert atmospheres. Above 100°C, decomposition occurs, releasing CO₂ and anthraquinone derivatives (TGA/DSC data recommended) .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields be resolved?

Discrepancies often arise from:

  • Catalyst Selection : Acid catalysts (H₂SO₄) may offer higher yields (~75%) vs. enzymatic methods (~50%) but risk side reactions .
  • Solvent Polarity : Polar aprotic solvents (DMF) improve anthraquinone solubility but may require post-reaction dialysis to remove residual solvent .
  • Resolution : Conduct Design of Experiments (DoE) to optimize parameters (e.g., temperature, solvent, catalyst ratio) and validate with triplicate runs .

Q. What computational tools are suitable for predicting the compound’s reactivity or biological activity?

  • Quantum Chemical Modeling : Use density functional theory (DFT) to calculate electron density maps, identifying reactive sites (e.g., ester carbonyl for nucleophilic attacks) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., DNA topoisomerase II, due to anthraquinone’s intercalation potential) using AutoDock Vina or Schrödinger .
  • QSPR Models : Train neural networks on anthraquinone derivatives to predict properties like logP or solubility .

Q. How can enantiomeric purity be assessed if stereocenters are introduced during synthesis?

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol = 90:10) to resolve enantiomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with simulated data from DFT-optimized structures to assign absolute configurations .

Methodological Notes

  • Critical Data Gaps : Limited experimental toxicity or pharmacokinetic data exist for this compound. Prioritize in vitro assays (e.g., Ames test, microsomal stability) before in vivo studies.
  • Cross-Validation : Correlate computational predictions (e.g., docking scores) with wet-lab results (e.g., enzyme inhibition assays) to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester

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